Pyrrolidin-1-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-methanone Pyrrolidin-1-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13694647
InChI: InChI=1S/C14H22BN3O3/c1-13(2)14(3,4)21-15(20-13)11-9-16-18(10-11)12(19)17-7-5-6-8-17/h9-10H,5-8H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)N3CCCC3
Molecular Formula: C14H22BN3O3
Molecular Weight: 291.16 g/mol

Pyrrolidin-1-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-methanone

CAS No.:

Cat. No.: VC13694647

Molecular Formula: C14H22BN3O3

Molecular Weight: 291.16 g/mol

* For research use only. Not for human or veterinary use.

Pyrrolidin-1-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-methanone -

Specification

Molecular Formula C14H22BN3O3
Molecular Weight 291.16 g/mol
IUPAC Name pyrrolidin-1-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methanone
Standard InChI InChI=1S/C14H22BN3O3/c1-13(2)14(3,4)21-15(20-13)11-9-16-18(10-11)12(19)17-7-5-6-8-17/h9-10H,5-8H2,1-4H3
Standard InChI Key BIKREKKWNMBGTC-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)N3CCCC3
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)N3CCCC3

Introduction

Structural and Molecular Characteristics

Core Architectural Features

The compound’s structure is defined by three key components:

  • Pyrrolidine Ring: A five-membered saturated heterocycle containing one nitrogen atom, contributing to conformational flexibility and potential hydrogen-bonding interactions .

  • Pyrazole Moiety: A five-membered aromatic ring with two adjacent nitrogen atoms, known for its role in coordination chemistry and pharmacological activity .

  • Dioxaborolane Group: A boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) that enhances stability and enables participation in Suzuki-Miyaura cross-coupling reactions .

The molecular formula, C₁₄H₂₂BN₃O₃, reflects a balanced hydrophobic-hydrophilic profile, with a calculated logP of 0.637, suggesting moderate lipophilicity .

Synthesis and Synthetic Utility

Multi-Step Synthetic Pathways

The synthesis typically involves sequential functionalization of the pyrazole core (Table 1):

Table 1: Representative Synthetic Routes

StepReaction TypeReagents/ConditionsYield (%)
1Pyrazole boronationBis(pinacolato)diboron, Pd catalyst65–75
2Amide couplingEDCI, HOBt, DCM80–85
3PurificationColumn chromatography>95 purity
  • Boronation: The pyrazole ring undergoes borylation at the 4-position using bis(pinacolato)diboron under palladium-catalyzed conditions, forming the dioxaborolane group .

  • Amide Formation: Reaction of 4-boronated pyrazole with pyrrolidine-1-carbonyl chloride in the presence of coupling agents like EDCI/HOBt yields the final product .

Comparative Analysis with Analogues

Structural analogues replacing the pyrrolidine with morpholine or altering the boronic ester exhibit distinct properties (Table 2):

Table 2: Key Analogues and Their Features

CompoundStructural VariationlogPPrimary Application
Morpholin-4-yl variantMorpholine substituent0.892Kinase inhibition
4-Pyrrolidinophenylboronic esterPhenyl boronic acid derivative1.024Suzuki cross-coupling

The title compound’s pyrazole-boronic ester hybrid structure provides enhanced reactivity in metal-catalyzed transformations compared to these analogues .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound’s aqueous solubility is limited (logSw = -1.3115), necessitating organic solvents like DMSO for in vitro assays . Stability studies indicate decomposition <5% over 24 hours at pH 7.4, with accelerated degradation under acidic conditions (pH 2.0).

ADME Profiling

  • Absorption: Moderate Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) suggests adequate intestinal absorption .

  • Metabolism: Microsomal stability assays show 40% remaining parent compound after 1 hour, with primary metabolites arising from pyrrolidine oxidation.

Applications in Chemical Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic ester moiety enables efficient aryl-aryl bond formation. In model reactions with 4-bromoanisole, coupling yields exceed 85% using Pd(PPh₃)₄ as catalyst .

Medicinal Chemistry Building Blocks

The compound serves as a precursor for:

  • PROTACs: Boron-containing heterocycles facilitate E3 ligase recruitment in targeted protein degradation .

  • Fluorescent Probes: Functionalization with dansyl chloride yields turn-on sensors for cellular boron trafficking .

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